N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is an organic compound featuring a unique structure that integrates a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : Typically, the synthesis begins with the preparation of the pyrrolo[3,2,1-ij]quinoline core. This is followed by the incorporation of the sulfonamide group.
Reaction Conditions: : The synthesis involves several steps, usually starting with a cyclization reaction to form the pyrroloquinoline skeleton. This is followed by a sulfonation step to introduce the sulfonamide group.
Industrial Production Methods
Industrial Production: : Large-scale production may employ more efficient and cost-effective routes, such as batch or continuous-flow reactors, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the sulfonamide group, potentially leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reducing Agents: : Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Conditions: : Conditions vary depending on the target substitution, but often involve solvents like acetonitrile (CH₃CN) and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted quinoline derivatives.
Scientific Research Applications
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has a range of scientific research applications:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Explored for its potential therapeutic effects, particularly in relation to its sulfonamide group, which is known to have various pharmacological activities.
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves several pathways:
Molecular Targets: : It may interact with enzymes or receptors that are sensitive to the sulfonamide group.
Pathways: : The exact pathways depend on the specific biological context but can include inhibition of bacterial enzymes or modulation of receptor activity.
Comparison with Similar Compounds
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be compared with other sulfonamide-containing compounds:
Similar Compounds: : Sulfamethoxazole, sulfadiazine.
Uniqueness: : The presence of the pyrrolo[3,2,1-ij]quinoline core distinguishes it from other sulfonamides, potentially leading to unique biological activities.
This compound's unique combination of structural features and functional groups makes it a fascinating subject for further research in chemistry, biology, and medicine
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFMSYQKQIOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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